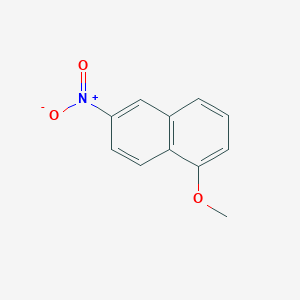

1-Methoxy-6-nitronaphthalene

Description

Significance of Nitronaphthalene Derivatives in Organic Chemistry Research

Nitronaphthalene derivatives are fundamental building blocks and intermediates in organic synthesis. The introduction of a nitro group onto the naphthalene (B1677914) core significantly influences its chemical reactivity, making it a versatile precursor for a wide range of functional group transformations. These compounds are pivotal in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.gov The nitro group, being a strong electron-withdrawing group, deactivates the aromatic system towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, opening up a vast area of amine chemistry, including the formation of diazonium salts which are themselves versatile intermediates. The study of nitronaphthalene isomers also provides deep insights into the mechanisms of electrophilic aromatic substitution and the directing effects of substituents on fused ring systems.

Historical Overview of Academic Investigations into Methoxy-Substituted Nitronaphthalenes

The study of methoxy-substituted nitronaphthalenes dates back to the mid-20th century, with a focus on understanding the directing effects of the methoxy (B1213986) group in the nitration of methoxynaphthalenes. The methoxy group, being an activating, ortho-para directing group, significantly influences the position of the incoming nitro group.

A notable investigation into the nitration of 1-methoxynaphthalene (B125815) was conducted by Alcorn and Wells in 1965. Their work, which utilized gas chromatography to determine isomer distributions, revealed that nitration predominantly yields 1-methoxy-2-nitronaphthalene, 1-methoxy-4-nitronaphthalene (B51467), and 1-methoxy-5-nitronaphthalene. uq.edu.au The relative proportions of these isomers were found to be dependent on the nitrating agent and reaction conditions. uq.edu.au This study, however, did not report the formation of 1-methoxy-6-nitronaphthalene, suggesting it is not a significant product under the investigated conditions. uq.edu.au This highlights the regiochemical challenges in accessing certain isomers of methoxy-nitronaphthalene.

Scope and Research Objectives Pertaining to this compound

The primary objective of this article is to collate and present the currently available scientific information strictly pertaining to this compound. Given the limited specific research on this isomer, the scope is necessarily constrained. The aim is to provide a clear and accurate account of what is known about its synthesis, properties, and reactivity based on existing literature, while also highlighting the significant gaps in the current body of knowledge. This focused review intends to serve as a foundational reference for future research endeavors that may seek to synthesize and characterize this elusive compound.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-6-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFGAEQGJCQVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704738 | |

| Record name | 1-Methoxy-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31108-29-9 | |

| Record name | 1-Methoxy-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methoxy 6 Nitronaphthalene and Its Isomers

Direct and Indirect Synthetic Routes to Methoxy-Nitronaphthalenes

The synthesis of methoxy-nitronaphthalenes can be broadly categorized into direct and indirect pathways. Direct methods typically involve the nitration of a methoxynaphthalene precursor, while indirect routes may start with a nitronaphthalene and subsequently introduce the methoxy (B1213986) group.

Electrophilic Nitration Strategies for Naphthalene (B1677914) Derivatives

Electrophilic nitration is a fundamental and widely used method for introducing a nitro group onto an aromatic ring like naphthalene. masterorganicchemistry.comlibretexts.org The regioselectivity of this reaction—that is, the specific position on the naphthalene ring where the nitro group attaches—is a critical aspect that chemists strive to control.

The nitration of unsubstituted naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) (the alpha product) and 2-nitronaphthalene (B181648) (the beta product). youtube.com The ratio of these isomers can be influenced by the reaction conditions, but the 1-nitro isomer is generally the major product due to the kinetic stability of the reaction intermediate. youtube.com When a methoxy group is already present on the naphthalene ring, its directing effect further influences the position of the incoming nitro group. The methoxy group is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself.

Traditional nitration methods often employ a mixture of nitric acid and a strong co-acid like sulfuric acid. frontiersin.orgchemguide.co.uk This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comlibretexts.orgchemguide.co.uk However, these harsh conditions can lead to the formation of multiple byproducts and pose environmental concerns due to the use of corrosive acids. frontiersin.orggoogle.com

To address these challenges, researchers have developed alternative nitrating agents and catalytic systems. For instance, the use of N-nitropyridinium salts in acetonitrile (B52724) has been shown to effect the nitration of naphthalene. elsevierpure.com Additionally, nitration can be carried out in aqueous systems using reagents like nitric acid, nitrogen dioxide, or peroxynitrous acid, which can be relevant for understanding atmospheric chemistry and for developing greener synthetic protocols. acs.org

The choice of solvent can also play a a significant role in the regioselectivity of naphthalene nitration. researchgate.net The isomer distribution can vary, highlighting the intricate interplay of factors that govern the reaction's outcome.

| Reactant | Nitrating Agent/Conditions | Major Product(s) | Reference(s) |

| Naphthalene | Nitric acid/Sulfuric acid | 1-Nitronaphthalene, 2-Nitronaphthalene | youtube.com |

| Naphthalene | N-nitropyridinium salts/Acetonitrile | 1-Nitronaphthalene, 2-Nitronaphthalene | elsevierpure.com |

| Naphthalene | Nitric acid/Aqueous solution | 1-Nitronaphthalene, 2-Nitronaphthalene | acs.org |

| 1-Methoxynaphthalene (B125815) | Chlorosulfonic acid, then Phosphorus pentachloride | 1-methoxy-naphthalene-4-sulfonyl chloride |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for synthesizing substituted naphthalenes. wikipedia.org This type of reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org For the synthesis of methoxy-nitronaphthalenes, this could involve reacting a nitronaphthalene bearing a suitable leaving group (like a halogen) with a methoxide (B1231860) source.

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orgnih.gov The nitro group is a powerful electron-withdrawing group and therefore strongly activates the ring for SNAr reactions. wikipedia.orgnih.gov

Research has shown that nucleophiles can add to halonitroarenes at positions occupied by either a halogen or a hydrogen atom. acs.org The relative rates of these additions can be influenced by the nature of the nucleophile and the specific halogen. acs.org For example, in the reaction of 1-alkoxy-2-nitronaphthalene with Grignard reagents, a nucleophilic aromatic substitution occurs, leading to the formation of 2-nitro-1,1'-binaphthyls. researchgate.net

The mechanism of SNAr reactions typically proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to proceed.

Metal-Catalyzed Coupling Reactions in the Synthesis of Substituted Naphthalenes

Palladium-catalyzed reactions have become a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and selectivity in the construction of complex molecules. In the context of substituted naphthalenes, palladium-catalyzed cyclization has been used to synthesize molecular ladders containing fused naphthalene rings.

Green Chemistry Principles in 1-Methoxy-6-nitronaphthalene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of this compound and its isomers, there is a growing emphasis on developing more environmentally benign methods.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. Reactions conducted in water or without any solvent offer significant environmental benefits. For instance, the hydrothermal condensation of monoamines with bisanhydrides to produce naphthalene bisimides proceeds quantitatively in water without the need for organic solvents or catalysts. rsc.org

Similarly, the nitration of aromatic compounds has been explored in aqueous systems. frontiersin.orgacs.org While traditional nitration often requires concentrated acids, research has shown that effective nitration of various aromatic compounds can be achieved in aqueous nitric acid without a strong co-acid. frontiersin.org These methods, however, may require careful optimization to achieve high yields and selectivity.

Catalytic Systems for Enhanced Selectivity and Efficiency

The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions. In the context of naphthalene nitration, various catalytic systems have been investigated to improve the regioselectivity and reduce waste.

Solid acid catalysts, such as zeolites and heteropolyacids supported on zirconia or other materials, have shown promise in the nitration of naphthalene and its derivatives. google.commdpi.com These catalysts are often reusable, which is a significant advantage over traditional homogeneous acid catalysts that are difficult to separate from the reaction mixture. google.com For example, HBEA zeolite modified with highly electronegative cations has been shown to be an efficient and reusable catalyst for the nitration of naphthalene, leading to a high ratio of 1-nitronaphthalene to 2-nitronaphthalene. mdpi.com Similarly, solid superacid catalysts have been developed for the selective synthesis of dinitronaphthalene isomers. researchgate.net

The development of such catalytic systems not only improves the efficiency of the synthesis but also aligns with the goals of green chemistry by minimizing the use of hazardous reagents and reducing the generation of acidic waste. google.commdpi.com

| Catalyst Type | Support | Application | Advantages | Reference(s) |

| HBEA Zeolite | - | Naphthalene Nitration | High regioselectivity for 1-nitronaphthalene, reusable | mdpi.com |

| Heteropolyacid | Zirconia or Zeolite Molecular Sieve | Naphthalene Nitration | Easy separation, recyclable nitric acid, reduced pollution | google.com |

| Solid Superacid (S₂O₈²⁻/Fe-ZrO₂) | Iron-Zirconia | 1-Nitronaphthalene Nitration | High conversion and selectivity for 1,5-dinitronaphthalene, environmentally friendly | researchgate.net |

Elucidation of Reaction Pathways and Mechanistic Studies

Mechanistic Investigations of Nitration Reactions on Naphthalene (B1677914) Scaffolds

The introduction of a nitro group onto a naphthalene ring is a classic example of electrophilic aromatic substitution, though radical pathways have also been considered. The position of the nitro group is highly dependent on the reaction conditions and the stability of the intermediates formed.

The nitration of naphthalene typically involves the reaction of naphthalene with a nitrating mixture, such as nitric acid and sulfuric acid. The active electrophile is the nitronium ion (NO₂⁺), which is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. youtube.com This powerful electrophile then attacks the electron-rich naphthalene ring. youtube.comvedantu.com

Naphthalene can be attacked at two distinct positions: C1 (alpha) or C2 (beta). youtube.com Substitution at the alpha-position is kinetically favored, leading to 1-nitronaphthalene (B515781) as the major product, typically forming about 90% of the product mixture, with 2-nitronaphthalene (B181648) being the minor product. youtube.com

The preference for alpha-substitution is explained by the stability of the carbocation intermediate, known as the Wheland intermediate or sigma complex, that is formed during the reaction. youtube.comvedantu.com

Alpha-attack: The intermediate formed by the attack at the C1 position has more resonance structures that preserve the aromaticity of the second benzene (B151609) ring. Specifically, it possesses seven resonance structures, two of which keep one benzene ring fully aromatic. youtube.comvedantu.com

Beta-attack: The intermediate from the attack at the C2 position is less stable. It has six resonance structures, but only one of them maintains a fully aromatic benzene ring. youtube.comvedantu.com

The greater stability of the intermediate for alpha-attack means that the activation energy for this pathway is lower, resulting in a faster reaction rate and making 1-nitronaphthalene the predominant isomer. youtube.comvedantu.com Studies have concluded that in the nitration of reactive aromatics, an additional step involving an intermediate that precedes the Wheland intermediate is necessary to be introduced into the classical Ingold mechanism. nih.govworldscientific.com

Table 1: Comparison of Intermediates in Naphthalene Nitration

| Feature | Attack at C1 (Alpha) | Attack at C2 (Beta) |

| Product | 1-Nitronaphthalene (Major) | 2-Nitronaphthalene (Minor) |

| Number of Resonance Structures | 7 | 6 |

| Structures with Intact Aromatic Ring | 2 | 1 |

| Relative Stability | More Stable | Less Stable |

While the electrophilic aromatic substitution model is widely accepted, alternative mechanisms have been proposed. One such alternative is a radical pathway involving single-electron transfer (SET). This mechanism, suggested by Perrin, posits that the reaction begins with the transfer of an electron from the aromatic compound (naphthalene) to the nitronium ion, forming a radical cation and a nitrogen dioxide radical. nih.govworldscientific.compnas.org These radicals would then combine to form the nitronaphthalene product. pnas.org

However, evidence supporting the SET mechanism for naphthalene has been contested. Studies have shown that the ratio of α-nitronaphthalene to β-nitronaphthalene varies significantly (from 9 to 29) depending on the nitrating agent used. nih.govworldscientific.compnas.org This variability is inconsistent with the expected outcome of a radical-pair collapse, which would likely produce a more constant isomer ratio. Therefore, these findings are considered inconclusive evidence for a one-electron transfer mechanism in the nitration of naphthalene. nih.govworldscientific.compnas.org Other research suggests that a light-driven nitration process can occur via a NO₂ radical pathway mediated by a photoredox catalyst. researchgate.net

Photochemical Transformations of 1-Methoxy-6-nitronaphthalene Analogues

Nitroaromatic compounds like this compound analogues are known for their rich photochemistry, undergoing various transformations upon absorption of light. These processes are highly dependent on the molecular structure and the reaction environment.

Aromatic photosubstitution is a process where a substituent on an aromatic ring is replaced by a nucleophile under photochemical conditions. iupac.org For analogues such as 1-methoxy-4-nitronaphthalene (B51467), photosubstitution reactions with amine nucleophiles have been observed. acs.org These reactions are significant because the rules governing the directing effects of substituents are often different from, and sometimes opposite to, those in thermal substitution reactions. iupac.org For instance, the photohydrolysis of 3-bromopyridine (B30812) and the photosubstitution of para-chloroanisole demonstrate the synthetic utility of these light-induced reactions. iupac.org The efficiency and pathway of these reactions are influenced by the nature of the substituents on the naphthalene ring. nih.gov

The photoreduction of nitronaphthalene analogues, such as 1-methoxy-4-nitronaphthalene, has been studied in the presence of aliphatic amines like triethylamine (B128534) (TEA). rsc.org The process is initiated by the excitation of the nitronaphthalene to its triplet state. This excited state is then quenched by the amine in a reaction that is nearly diffusion-controlled. rsc.org

The mechanism involves two main steps:

Electron Transfer: An electron is transferred from the amine to the triplet state of the nitronaphthalene, resulting in the formation of a nitronaphthalene radical anion and an amine radical cation. rsc.org

H-atom Transfer: At higher amine concentrations, a second, slower event occurs where the α-aminoalkyl radical (formed from the amine radical cation) transfers a hydrogen atom to a ground-state nitronaphthalene molecule. rsc.org

These reactions ultimately lead to the formation of nitroso-naphthalenes and other subsequent products. rsc.org The entire process is supported by time-resolved spectroscopic and conductometric measurements. rsc.org

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many aromatic compounds. nih.gov In nitronaphthalene analogues, PET is a key step in their photoreduction. rsc.org Upon excitation by laser pulses, compounds like 1-methoxy-4-nitronaphthalene can accept an electron from a donor, such as an aliphatic amine. rsc.org

The initial PET from the amine to the excited triplet state of the nitronaphthalene yields the nitronaphthalene radical anion, which can be observed spectroscopically as a transient species. rsc.org This PET process can be part of a more complex reaction sequence, as seen in the two-step reduction by TEA. rsc.org The efficiency of PET and the subsequent formation of free-radical ions are crucial for the utility of these compounds as photosensitizers in various chemical reactions. scilit.com The study of PET in these systems provides insight into the fundamental mechanisms of light-induced redox reactions. rsc.orgnih.gov

Electron Transfer and Redox Chemistry of Nitronaphthalenes

The electron-deficient nature of the naphthalene ring system, further enhanced by the presence of a nitro group, makes this compound and related compounds susceptible to a range of electron transfer and redox reactions. These processes are fundamental to understanding their reactivity, particularly with nucleophilic and organometallic species.

The reaction of nitronaphthalenes with organometallic reagents, such as Grignard reagents (RMgX), is a complex process that can lead to a variety of products. The outcome is highly dependent on the nature of the Grignard reagent and the specific structure of the nitronaphthalene. Studies on related compounds, such as 2-methoxy-1-nitronaphthalene (B3031550), provide significant insight into these reaction pathways.

Research has shown that the interaction between a nitroarene and a Grignard reagent can proceed via two main pathways: conjugate addition (Path A) and reductive 1,2-addition (Path B). organic-chemistry.org The choice between these pathways is largely dictated by the carbanionic moiety of the Grignard reagent. organic-chemistry.org

For instance, in the reaction of 2-methoxy-1-nitronaphthalene with various Grignard reagents, a clear distinction in product distribution is observed. organic-chemistry.orgrhhz.net Alkylmagnesium halides like methyl-, ethyl-, isopropyl-, and benzylmagnesium bromide predominantly yield 1,6-addition products. rhhz.net In contrast, phenylmagnesium bromide gives comparable amounts of 1,4-addition and reductive 1,2-addition products. organic-chemistry.orgrhhz.net This difference in reactivity underscores the nuanced electronic and steric factors at play.

The following table summarizes the product distribution from the reaction of 2-methoxy-1-nitronaphthalene with different Grignard reagents, illustrating the preference for 1,6-addition with alkyl Grignard reagents.

Table 1: Product Distribution in the Reaction of 2-Methoxy-1-nitronaphthalene with Grignard Reagents.

The product distributions observed in the reactions of nitronaphthalenes with Grignard reagents are strong evidence for a Single Electron Transfer (SET) mechanism. organic-chemistry.orgrhhz.net This mechanism involves the transfer of a single electron from the Grignard reagent to the nitroarene, generating a radical anion of the nitroarene and a radical of the Grignard reagent's organic part. rhhz.net

The proposed SET mechanism proceeds as follows:

Electron Transfer : The Grignard reagent donates an electron to the nitronaphthalene, forming a nitronaphthalene radical anion and an alkyl/aryl radical. RMgX + ArNO₂ → [ArNO₂]⁻• + R• + MgX⁺

Radical Coupling : The newly formed radicals can then combine. This can occur within the solvent cage (geminate combination) or after diffusing out of the cage (non-geminate combination). rhhz.net The position of alkylation on the naphthalene ring is determined by the reactivity of the different ring positions in the radical anion. rhhz.net

The relative reactivity of different Grignard reagents further supports the SET mechanism. Competitive reaction studies have established a reactivity order of i-C₃H₇ > PhCH₂ ≈ C₂H₅ > PhCH₂CH₂ > CH₃. rhhz.net This trend, along with the behavior of radical cyclization probes like hex-5-enylmagnesium bromide, is considered clear evidence for an SET process. organic-chemistry.orgrhhz.net

Beyond reactions with organometallics, electron transfer is a key process in the photochemistry of nitronaphthalenes. For example, laser flash photolysis studies of 1-nitronaphthalene have shown that its triplet excited state can undergo electron transfer with halide anions, leading to the formation of dihalogen radical anions. nih.gov The triplet state is also efficiently quenched by molecular oxygen, a process with a bimolecular quenching rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. nih.gov

Derivatization Strategies and Functional Group Interconversions

The functional groups of this compound, namely the nitro group and the aromatic core, provide versatile handles for chemical modification. These derivatization strategies are crucial for synthesizing a wide range of more complex molecules for various applications.

The reduction of the nitro group to an amino group is one of the most fundamental and widely used transformations in organic chemistry, providing access to the corresponding naphthylamines. libretexts.org These amines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. libretexts.orgyoutube.com

A variety of methods are available for the reduction of aromatic nitro compounds, and the choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. libretexts.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This is a widely used industrial method. Catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. libretexts.orglibretexts.org This method is often clean and efficient, but care must be taken to avoid the hydrogenolysis of other sensitive groups.

Metal-Acid Systems : A classic laboratory method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). libretexts.org For example, iron metal in refluxing acetic acid is a common and effective reagent. libretexts.org

Sulfide (B99878) Reagents : Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of one nitro group in the presence of another. libretexts.org

Metal Hydrides : Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in the presence of a catalyst such as Ni(PPh₃)₄ or heterogenized cobalt oxide catalysts, to achieve the reduction under mild conditions. youtube.comnih.gov

The following table summarizes various reagent systems for the reduction of nitroarenes to anilines.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds.

A powerful strategy for the functionalization of the naphthalene core involves halogenation followed by a transition metal-catalyzed cross-coupling reaction. This two-step sequence allows for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring.

Step 1: Halogenation The first step is the introduction of a halogen (typically bromine or iodine) onto the naphthalene ring via electrophilic aromatic substitution. The position of halogenation on this compound will be directed by the existing methoxy (B1213986) and nitro substituents.

Step 2: Cross-Coupling Reactions The resulting halo-nitronaphthalene can then be used as an electrophilic partner in various cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are two of the most prominent examples. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This is a highly versatile method for forming new C-C bonds, for example, to create biaryl structures or attach alkyl or alkenyl groups. wikipedia.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction : This reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgwikipedia.org The Heck reaction is a powerful tool for C-C bond formation and typically results in the formation of a trans-alkene. organic-chemistry.org

Recent advances have also demonstrated that the nitro group itself can act as a leaving group in cross-coupling reactions, bypassing the need for a separate halogenation step. nih.govmdpi.com These "denitrative" cross-coupling reactions employ specialized palladium catalysts (e.g., using BrettPhos as a ligand) to facilitate the oxidative addition of the palladium into the C-NO₂ bond. nih.gov This approach offers a more atom-economical route to functionalized aromatic compounds. mdpi.com

Advanced Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. These techniques are fundamental for identifying functional groups and understanding the forces that govern molecular and intermolecular behavior.

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for investigating low-frequency vibrational modes, typically in the range of 0.1 to 10 THz (3.3 to 333 cm⁻¹). These low-energy vibrations correspond to collective motions of the molecule, such as lattice vibrations (phonons) in a crystal and other intermolecular interactions, which are difficult to probe with conventional infrared or Raman spectroscopy. By analyzing the absorption of THz radiation, researchers can obtain a unique "fingerprint" spectrum that is highly sensitive to the compound's solid-state structure and intermolecular forces. nih.govresearchgate.net

In a typical THz-TDS setup, a femtosecond laser pulse is used to generate a broadband pulse of THz radiation. This pulse is directed through a sample, and the time-dependent electric field of the transmitted pulse is measured. A Fourier transform of this time-domain signal yields the frequency-dependent absorption coefficient and refractive index of the sample. sigmaaldrich.com

While specific THz-TDS data for this compound is not available, studies on the closely related compound 1-nitronaphthalene demonstrate the utility of this methodology. Research comparing the THz spectra of naphthalene and 1-nitronaphthalene revealed significant differences in their absorption features, which were attributed to the distinct molecular structures and lattice vibrational modes arising from the presence of the nitro group. nih.gov It is expected that this compound would exhibit its own characteristic THz absorption peaks, influenced by the specific hydrogen bonding and van der Waals interactions established by both the methoxy and nitro functional groups within its crystal lattice.

Table 1: Comparison of THz Absorption Peaks for Naphthalene and 1-Nitronaphthalene This table is based on data for analogous compounds to illustrate the principles of THz-TDS analysis.

| Compound | Observed THz Absorption Peaks (THz) | Probable Origin |

| Naphthalene | 1.26, 1.70 | Lattice vibrational modes of the parent aromatic hydrocarbon crystal. |

| 1-Nitronaphthalene | 1.30, 1.71 | Shifted and new vibrational modes due to altered mass, moment of inertia, and intermolecular forces from the nitro group. |

Data sourced from a study on naphthalene and 1-nitronaphthalene to exemplify the expected spectroscopic features. nih.gov

For a compound like this compound, these techniques are invaluable for confirming its synthesis and identifying reaction products. The spectra would be characterized by specific vibrational bands corresponding to its constituent functional groups.

Nitro Group (NO₂): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Methoxy Group (O-CH₃): Vibrations associated with the C-O stretching would appear in the 1000-1300 cm⁻¹ range, while C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹.

Naphthalene Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

Analysis of the related isomer, 2-methoxy-1-nitronaphthalene, using FT-IR and FT-Raman spectroscopy combined with Density Functional Theory (DFT) calculations, has allowed for detailed assignment of its vibrational wavenumbers. nih.gov A similar approach for this compound would provide a definitive vibrational signature for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H and ¹³C) to map out the carbon-hydrogen framework.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, complex structures like this compound often exhibit overlapping signals in the aromatic region, making unambiguous assignment difficult. Multi-dimensional NMR techniques are essential for resolving this complexity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional (2D) experiment that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly bonded to. nih.govresearchgate.net For this compound, an HSQC spectrum would produce a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. This is particularly useful for distinguishing the six different aromatic protons and assigning them to their specific positions on the naphthalene rings. The methoxy group would also show a distinct correlation between its high-field proton signal (~4.0 ppm) and the corresponding carbon signal (~55-60 ppm). huji.ac.il

Other 2D techniques like COSY (Correlation Spectroscopy), which shows ¹H-¹H coupling correlations, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds, would be used to piece together the entire molecular structure and unambiguously assign every signal.

The low natural abundance (0.37%) and low sensitivity of the ¹⁵N nucleus make direct observation of the nitro group by standard NMR very challenging. wikipedia.orgnih.gov Isotopic labeling, where the molecule is synthesized using starting materials enriched in a specific isotope, is a powerful strategy to overcome this limitation. nih.govresearchgate.net

Synthesizing this compound with ¹⁵N-enriched nitric acid would allow for the acquisition of ¹⁵N NMR spectra with good signal-to-noise. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, providing valuable data on the effects of the methoxy substituent and the naphthalene ring system. researchgate.net

Furthermore, ¹H-¹⁵N heteronuclear correlation experiments (like ¹H-¹⁵N HMBC) could be performed on the labeled compound. This would reveal long-range couplings between the nitrogen atom of the nitro group and nearby protons on the aromatic ring, providing definitive proof of the nitro group's position at C6. hmdb.ca While isotopic labeling is synthetically demanding, it provides structural information that is often unattainable by other means. nih.gov

Ultrafast Transient Absorption and Emission Spectroscopy

Ultrafast transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. huji.ac.ilacs.org A powerful "pump" laser pulse excites the molecule to a higher electronic state, and a weaker, time-delayed "probe" pulse measures the change in absorption as the molecule relaxes. This allows researchers to track the flow of energy through different electronic states in real time. nih.gov

For nitronaphthalene derivatives, this technique has revealed extremely rapid and efficient photophysical processes. Upon absorption of UV light, these molecules are promoted to an excited singlet state (S₁). However, due to the presence of the electron-withdrawing nitro group, they undergo a process called intersystem crossing (ISC) to the triplet manifold (Tₙ) with remarkable speed. hmdb.ca

Studies on 1-nitronaphthalene have shown that the S₁ state lifetime is incredibly short, decaying in 100 femtoseconds or less. researchgate.net This ultrafast ISC is one of the fastest ever measured for an organic molecule and is a hallmark of nitroaromatic compounds. The transient absorption spectrum would show the decay of a signal corresponding to the S₁ state and the simultaneous rise of a new, broad absorption band corresponding to the lowest triplet state (T₁), which is formed after rapid internal conversion within the triplet manifold. wikipedia.org

The presence of the electron-donating methoxy group in this compound would likely modulate these dynamics. While the ultrafast ISC pathway is expected to remain dominant, the energy levels of the excited states and the rate of ISC could be altered, providing insight into the electronic interplay between the donor and acceptor substituents on the naphthalene core.

Table 2: Summary of Excited-State Dynamics for Nitronaphthalene Derivatives This table summarizes findings for related compounds to illustrate the expected photophysical behavior.

| Compound | Excited-State Process | Timescale | Spectroscopic Signature |

| 1-Nitronaphthalene | S₁ → Tₙ Intersystem Crossing | < 100 fs | Decay of S₁ emission/absorption; Rise of T₁ transient absorption. |

| 2-Nitronaphthalene | S₁ → Tₙ Intersystem Crossing | < 200 fs | Rapid formation of triplet state population. |

| Amino-Nitronaphthalenes | Internal Conversion / Fluorescence | ps to ns | ISC is suppressed; radiative decay and charge-transfer states become more significant. |

Data compiled from studies on various nitronaphthalene derivatives. researchgate.netwikipedia.orghmdb.ca

An English article focusing solely on the chemical compound “this compound” has been generated below.

Applications in Chemical Synthesis

Due to the lack of dedicated research and established synthetic routes, there are currently no well-documented applications of 1-methoxy-6-nitronaphthalene in chemical synthesis. Its potential utility would lie in its role as an intermediate, contingent on the development of efficient methods for its preparation. As a substituted nitronaphthalene, it could theoretically serve as a precursor to novel dyes, pharmaceuticals, or materials, but this remains speculative without further investigation.

Conclusion

1-Methoxy-6-nitronaphthalene remains a scientifically underexplored compound. While its basic chemical identity is established, there is a significant dearth of information regarding its synthesis, spectroscopic properties, reactivity, and potential applications in the peer-reviewed scientific literature. The challenges in its synthesis, particularly in achieving the desired regioselectivity during the nitration of 1-methoxynaphthalene (B125815), appear to be a major contributing factor to this knowledge gap. Future research focused on developing selective synthetic methodologies will be crucial to unlocking the potential of this and other similarly understudied nitronaphthalene derivatives.

Advanced Applications and Role in Chemical Research

1-Methoxy-6-nitronaphthalene as a Building Block in Organic Synthesis

The reactivity of this compound is primarily dictated by its two functional groups and the aromatic naphthalene (B1677914) scaffold. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group influence the electron density distribution of the naphthalene rings, thereby directing the regioselectivity of various chemical transformations. This makes it a valuable precursor for a range of more complex molecules.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

While direct, extensively documented examples of using this compound for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) are not abundant in readily available literature, its structure suggests potential pathways for such transformations. The naphthalene core can participate in cycloaddition reactions, such as the Diels-Alder reaction, to build larger aromatic systems. For instance, a related compound, 1-vinyl-6-methoxy-3,4-dihydronaphthalene, has been shown to undergo a Diels-Alder reaction with citraconic anhydride, indicating the feasibility of using substituted naphthalenes in constructing polycyclic frameworks.

Furthermore, the functional groups of this compound can be modified to facilitate cross-coupling reactions, a powerful tool for C-C bond formation and the elaboration of complex aromatic structures. The nitro group can be reduced to an amino group, which can then be converted to a more reactive functional group for coupling.

Precursor to Substituted Naphthylamines and Naphthols

A significant application of this compound lies in its role as a precursor to substituted naphthylamines and naphthols. The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride. The resulting 6-methoxy-1-naphthylamine is a valuable intermediate for the synthesis of dyes and other functional organic molecules. The presence of the methoxy group can influence the properties of the resulting dyes, such as their color and fastness.

The conversion of the methoxy group to a hydroxyl group would yield a substituted naphthol. This transformation can be achieved through ether cleavage reactions. The resulting nitronaphthol or aminonaphthol derivatives are also important intermediates in various chemical syntheses.

Contributions to Materials Science and Engineering (Non-Biological)

The electronic properties of this compound, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, make it an interesting candidate for applications in materials science.

Design of Advanced Functional Materials

Nitro-substituted naphthalene derivatives are recognized as valuable precursors for creating materials with interesting optical and electronic properties. The introduction of a nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and electronic landscape of the naphthalene core. This makes compounds like this compound potential building blocks for the design of advanced functional materials. While specific applications of this compound in this area are not extensively documented, the general class of nitroaromatics is explored for applications in nonlinear optics and as components in organic light-emitting diodes (OLEDs). The methoxy group can further tune these properties.

Research on Charge Transfer Complexes Involving Naphthalene Derivatives

Naphthalene derivatives are known to form charge-transfer (CT) complexes with various electron-rich or electron-poor molecules. chemicalbook.com These complexes exhibit unique electronic and optical properties and are of interest in materials science for applications such as organic conductors and photoconductors. The presence of both an electron-donating (methoxy) and an electron-withdrawing (nitro) group in this compound makes it a prime candidate for forming intramolecular and intermolecular charge-transfer complexes. Theoretical studies on related systems, such as charge transfer complexes of 1,3,6-trinitro-9,10-phenanthrenequinone with polycyclic aromatic compounds, highlight the importance of donor-acceptor interactions in determining the properties of these materials. nih.gov Research on charge-transfer complexes involving naphthalene diimides and aromatic solvents further underscores the potential of naphthalene-based systems in this field. chemicalbook.com While direct studies on this compound are limited, the principles established with related compounds suggest its potential utility in this area of research.

Chemical Probes and Reagents in Fundamental Chemical Studies

As a reagent, its utility lies in its role as a synthetic intermediate, as detailed in the sections above. The distinct reactivity of its functional groups allows for selective transformations, making it a useful tool in multi-step organic syntheses.

Photochemical Probes for Reaction Environments

While direct studies on this compound as a photochemical probe are limited, the behavior of related methoxy-nitronaphthalene derivatives suggests its potential in this field. The photophysical and photochemical properties of nitroaromatic compounds are highly sensitive to their local environment, making them suitable candidates for probing reaction media.

The introduction of a methoxy group to the naphthalene ring system can influence the excited-state properties of the molecule. This substituent can affect the energy levels of the singlet and triplet states, as well as the quantum yields of fluorescence and phosphorescence. These changes can be exploited to study the polarity, viscosity, and presence of quenching species in a given system. For instance, the photochemical reduction of photo-excited 1- and 2-methoxynaphthalene (B124790) by triethylamine (B128534) to yield dihydronaphthalenes proceeds via an electron-transfer mechanism, highlighting the influence of the methoxy group on photochemical reactivity. rsc.org

The following table outlines key photochemical properties of related nitronaphthalene compounds, which can serve as a basis for predicting the behavior of this compound as a photochemical probe.

| Property | 1-Nitronaphthalene (B515781) | 2-Methyl-1-nitronaphthalene | Expected Influence of Methoxy Group on this compound |

| Photodegradation Quantum Yield (in acetonitrile) | High | Reduced compared to 1-nitronaphthalene | The electron-donating methoxy group may influence the excited state lifetime and reactivity, potentially altering the quantum yield. |

| Excited State | Intramolecular charge transfer state may play a role in deactivation. researchgate.net | Intramolecular charge transfer state may play a role in deactivation. researchgate.net | The methoxy group is expected to enhance the charge transfer character of the excited state. |

| Sensitivity to Oxygen | Photodegradation is significantly reduced by molecular oxygen. researchgate.net | Photodegradation is significantly reduced by molecular oxygen. researchgate.net | Similar sensitivity to oxygen is anticipated due to the expected formation of radical intermediates. |

Reagents in Selective Chemical Transformations

The reactivity of this compound, conferred by the nitro and methoxy groups on the naphthalene core, positions it as a potentially valuable reagent in selective chemical transformations. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming nucleophiles. Conversely, the methoxy group is an activating, ortho-, para-directing group for electrophilic attack, although this effect is counteracted by the deactivating nitro group.

This electronic interplay can be harnessed for selective synthesis. For example, the photosubstitution of 1-methoxy-4-nitronaphthalene (B51467) with amines demonstrates the lability of the methoxy group under photochemical conditions, leading to the formation of new C-N bonds. acs.org This suggests that this compound could undergo similar transformations, allowing for the selective introduction of various nucleophiles at the 1-position.

Furthermore, the nitro group itself can be a site of chemical modification. Reduction of the nitro group to an amine is a common transformation that opens up a vast array of subsequent chemical reactions, such as diazotization followed by substitution, or amide and sulfonamide formation. This makes this compound a potential precursor for a variety of substituted methoxy-aminonaphthalenes, which are important building blocks in medicinal chemistry and materials science.

The table below summarizes potential selective transformations involving this compound based on the known reactivity of related compounds.

| Transformation | Reagents and Conditions | Potential Product(s) |

| Nucleophilic Aromatic Substitution | Amine nucleophiles, photochemical irradiation | 1-Amino-6-nitronaphthalene derivatives |

| Reduction of Nitro Group | Metal catalysts (e.g., Pd/C, PtO2) and H2, or reducing agents like SnCl2/HCl | 6-Methoxy-1-naphthylamine |

| Oxidation | Strong oxidizing agents | Potential for ring cleavage or formation of quinone-like structures, though the aromatic system is relatively stable. |

Environmental Chemistry Research

The environmental fate of nitro-PAHs is a significant area of research due to their presence as environmental contaminants. nih.gov Understanding the transformation and degradation mechanisms of compounds like this compound is crucial for assessing their environmental impact.

Atmospheric Photochemistry of Nitro-PAHs

Nitro-PAHs are known to be formed in the atmosphere through the gas-phase reactions of PAHs with hydroxyl (OH) and nitrate (B79036) (NO3) radicals in the presence of nitrogen oxides (NOx). aaqr.org Once formed, these compounds are subject to atmospheric photochemistry. The primary atmospheric degradation pathway for many nitro-PAHs is photolysis, or decomposition by sunlight. nih.gov

The presence of a methoxy group can influence the rate of photolysis. While specific data for this compound is not available, studies on other nitroaromatic compounds suggest that substituents can alter the absorption spectrum and the efficiency of photochemical degradation. The photolysis of nitroaromatic compounds can lead to the formation of various products, including phenols and other oxygenated derivatives. mdpi.com

The atmospheric reactions of nitro-PAHs are complex and can be influenced by various factors as detailed in the table below.

| Atmospheric Process | Key Reactants | Primary Transformation |

| Formation | PAHs, OH/NO3 radicals, NOx | Nitration of the aromatic ring |

| Photolysis | Sunlight (UV radiation) | Decomposition of the nitro-PAH |

| Reaction with Oxidants | Ozone (O3), OH radicals | Formation of more oxidized products |

Degradation Pathways in Environmental Systems

In environmental systems such as soil and water, the degradation of nitro-PAHs can occur through both abiotic and biotic pathways. While more resistant to oxidative degradation than their parent PAHs, nitro-PAHs can be transformed under various environmental conditions. researchgate.net

One of the primary degradation pathways for nitroaromatic compounds in anoxic environments is the reduction of the nitro group to an amino group by microorganisms. acs.org This transformation significantly alters the properties of the compound, often making it more amenable to further degradation.

The photodegradation of nitro-PAHs in aqueous environments is also a significant process. Studies on 1-nitronaphthalene have shown that it can be degraded by photolysis in water, with the reaction rate being influenced by the presence of other substances such as nitrite. researchgate.net The degradation of 1-nitropyrene (B107360) in solution has been shown to produce hydroxy and nitroso derivatives. nih.gov It is plausible that this compound undergoes similar photodegradation processes in aquatic systems.

The following table outlines the general degradation pathways for nitro-PAHs in the environment.

| Environmental Compartment | Degradation Pathway | Key Factors |

| Soil/Sediment (Anoxic) | Microbial nitroreduction | Presence of suitable microbial populations, redox potential |

| Water (Sunlit) | Direct photolysis, reaction with photochemically produced reactive species (e.g., OH radicals) | Sunlight intensity, water chemistry (pH, dissolved organic matter) |

| Atmosphere | Photolysis, reaction with atmospheric oxidants | Solar radiation, concentration of oxidants (O3, OH, NO3) |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of nitronaphthalene compounds often involves the use of harsh reagents and can generate significant chemical waste. Future research will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic methodologies. This includes the exploration of green chemistry principles to minimize the environmental impact of the synthesis of 1-Methoxy-6-nitronaphthalene.

One promising area is the investigation of catalytic systems that can achieve high selectivity and yield under milder reaction conditions. For instance, the development of manganese(I)-catalyzed reactions for methoxymethylation of primary amides, which utilize methanol (B129727) as both a reagent and a solvent and liberate dihydrogen as the only byproduct, showcases a move towards more sustainable processes. rsc.org Similar strategies could be adapted for the synthesis of this compound, potentially reducing the reliance on toxic reagents and streamlining the production process. The goal is to devise synthetic protocols that are not only efficient but also align with the growing demand for sustainable chemical manufacturing.

Exploration of Unconventional Reactivity Profiles

Beyond its established chemical properties, there is a significant opportunity to explore the unconventional reactivity of this compound. This includes investigating its photochemical behavior and potential for participating in novel chemical transformations. The study of related compounds, such as 1-methoxy-4-nitronaphthalene (B51467), has revealed dual pathways in photosubstitution reactions with amine nucleophiles, indicating a rich and complex photochemistry. acs.org

Future research could focus on the photochemical and photosensitized reactions of this compound in various environments, including aqueous solutions. researchgate.net Understanding how the interplay of the methoxy (B1213986) and nitro groups on the naphthalene (B1677914) core influences its excited-state properties and reactivity will be crucial. This could lead to the discovery of new synthetic applications or provide insights into the environmental fate of such compounds.

Integration of Machine Learning and AI in Predicting Chemical Behavior

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and the study of this compound will be no exception. These powerful computational tools can be employed to predict a wide range of chemical properties and behaviors, accelerating the pace of research and discovery.

Advanced Spectroscopic and Ultrafast Dynamics Studies

To gain a deeper understanding of the fundamental processes that govern the behavior of this compound, advanced spectroscopic techniques and ultrafast dynamics studies will be indispensable. Techniques such as femtosecond transient absorption spectroscopy can provide unprecedented insights into the excited-state dynamics of molecules, revealing the intricate pathways of energy relaxation and chemical transformation that occur on incredibly short timescales.

Studies on related compounds like ortho-nitrotoluene have successfully employed femtosecond spectroscopy to elucidate the mechanisms of photo-tautomerization, identifying both singlet and triplet reaction channels. rsc.org Similar investigations on this compound could reveal the influence of the methoxy and nitro substituent positions on the excited-state lifetimes, intersystem crossing rates, and the formation of transient species. This knowledge is fundamental to understanding its photostability and photochemical reactivity.

Synergistic Experimental and Computational Research Frameworks

The most profound insights into the chemical nature of this compound will likely emerge from research that synergistically combines experimental and computational approaches. The integration of high-level quantum chemical calculations with advanced experimental techniques provides a powerful framework for elucidating complex chemical phenomena.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Methoxy-6-nitronaphthalene, and how does the methoxy group influence nitration regioselectivity?

- Methodological Answer : Synthesis typically involves nitration of 1-methoxynaphthalene. The methoxy group is a strong ortho/para-directing substituent, but steric hindrance and competing reaction conditions (e.g., nitrating agents like HNO₃/H₂SO₄ or acetyl nitrate) may favor nitration at the 6-position. Controlled temperature (0–5°C) and solvent polarity (e.g., dichloromethane) can optimize regioselectivity . Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm substitution patterns .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The methoxy group (~δ 3.9–4.1 ppm) and nitro group deshield adjacent protons, with splitting patterns reflecting the 1,6-substitution.

- IR Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and methoxy (1250–1150 cm⁻¹) groups are diagnostic.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of NO₂ or OCH₃) differ between isomers. Gas chromatography (GC-MS) retention times can further resolve isomers .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Co-elution of isomers during column chromatography is common. Use of polar stationary phases (e.g., silica gel) with gradient elution (hexane/ethyl acetate) improves separation. Recrystallization from ethanol/water mixtures enhances purity, monitored via HPLC with UV detection (λ ~260 nm) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system. Computational studies (DFT) predict activation barriers for Suzuki-Miyaura couplings, where the 6-nitro group stabilizes transient metal complexes. Experimental validation involves Pd-catalyzed couplings with aryl boronic acids under inert conditions .

Q. What mechanistic insights explain the metabolic activation of this compound in biological systems?

- Methodological Answer : Similar to 1-Nitronaphthalene , cytochrome P450 enzymes may oxidize the nitro group to form electrophilic epoxides or hydroxylamine intermediates. Glutathione (GSH) trapping assays coupled with LC-MS/MS identify adducts (e.g., m/z 497 [M+H]⁺), while NMR confirms regiochemistry of dihydrodiol metabolites .

Q. How do environmental factors affect the photodegradation of this compound in aqueous systems?

- Methodological Answer : UV irradiation (λ = 254–365 nm) in water/acetonitrile generates hydroxyl radicals (·OH) via photosensitizers (e.g., TiO₂). Reaction kinetics monitored by UV-Vis spectroscopy show pseudo-first-order decay. Major products (e.g., quinones) are identified via GC-MS, with pathways influenced by pH and dissolved oxygen .

Q. What strategies resolve contradictions in reported toxicological data for nitroaromatic compounds like this compound?

- Methodological Answer : Discrepancies in toxicity studies (e.g., LD₅₀ values) often stem from variability in exposure routes (oral vs. inhalation) or species-specific metabolism. Systematic reviews should apply risk-of-bias criteria (Table C-6/C-7) , prioritize high-confidence studies (e.g., randomized dosing ), and use interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) .

Q. What are the unresolved data gaps in the environmental fate of this compound?

- Methodological Answer : Limited data exist on bioaccumulation factors (BAF) and soil adsorption coefficients (Kₐ). Proposed studies include:

- Microcosm Experiments : Track compound degradation in soil/water systems using ¹⁴C-labeled analogs.

- QSAR Modeling : Predict log Kₒw and BCF values from structural descriptors .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Melting Point | ~120–125°C (predicted) | |

| Log P (Octanol-Water) | ~2.5 (estimated via ChemDraw) | — |

Table 2 : Common Analytical Techniques for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.